7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole
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Overview
Description
Scientific Research Applications
Synthesis and Microbiological Activity
Research has delved into the synthesis of benzoxazole derivatives and their microbiological activity against a range of pathogens. Yalcin et al. (1990) synthesized a series of 5-methyl-2-(p-substituted phenyl)benzoxazoles, showing broad-spectrum antibacterial activity, particularly against E. coli and K. pneumoniae (Yalcin, Şener, Özden, Özden, & Akin, 1990). Similarly, Ertan-Bolelli et al. (2016) evaluated novel benzoxazole derivatives for antimicrobial activities, identifying compounds with significant action against Pseudomonas aeruginosa, Staphylococcus aureus, and Mycobacterium tuberculosis (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).
Eukaryotic Topoisomerase II Inhibitors
Some benzoxazole derivatives have been found to inhibit eukaryotic DNA topoisomerase II, suggesting potential applications in cancer therapy. Pınar et al. (2004) identified several benzoxazole, benzimidazole, and benzothiazole derivatives as effective topoisomerase II inhibitors (Pınar, Yurdakul, Yildiz, Temiz-Arpaci, Acan, Akı-Şener, & Yalcin, 2004).
Vibrational Spectroscopy and Molecular Docking
Studies have also utilized vibrational spectroscopic techniques and molecular docking to understand the properties of benzoxazole derivatives. Mary et al. (2008) performed vibrational spectroscopic studies and ab initio calculations on 5-nitro-2-(p-fluorophenyl)benzoxazole, contributing to the characterization of these compounds (Mary, Varghese, Panicker, Ertan, Yildiz, & Temiz-Arpaci, 2008).
Anticancer Activities
Benzoxazole derivatives have shown promise in anticancer research, with studies indicating their potential to induce apoptosis and inhibit cancer cell growth. Varga et al. (2005) explored the induction of apoptosis by benzoxazole derivatives in tumor cells, identifying specific compounds that enhanced apoptotic effects (Varga, Akı-Şener, Yalcin, Temiz-Arpaci, Tekiner-Gulbas, Cherepnev, & Molnár, 2005).
Mechanism of Action
Target of Action
Similar compounds such as 3-methyl-2-phenyl-1h-indoles have been found to inhibit human dna topoisomerase ii . This enzyme is crucial for processes such as DNA replication and transcription and chromosomal segregation .
Mode of Action
For instance, 3-Methyl-2-phenyl-1H-indoles inhibit the relaxation activity of human DNA topoisomerase II, leading to the induction of the apoptosis pathway .
Biochemical Pathways
It can be inferred from related compounds that it may affect pathways involving dna replication and transcription .
Result of Action
Similar compounds have been found to induce apoptosis, a form of programmed cell death . This suggests that 7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole may have similar effects.
Properties
IUPAC Name |
7-methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-9-4-3-5-11(6-9)15-16-13-8-12(17(18)19)7-10(2)14(13)20-15/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXWUUONEKRTML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C(=CC(=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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